Atractylon

Übersicht

Beschreibung

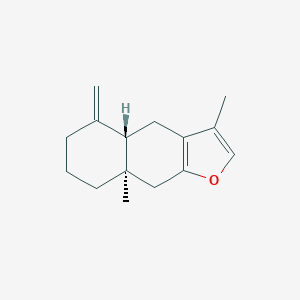

Atractylon is a major sesquiterpene compound found in the rhizomes of Atractylodes japonica and Atractylodes ovata, which belong to the Compositae family . This compound exhibits various pharmacological activities, including anti-inflammatory, cytotoxicity against human cancer cell lines, acaricidal activity, and inhibition of sodium-potassium adenosine triphosphatase activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Atractylon can be isolated from the dried rhizomes of Atractylodes japonica and Atractylodes ovata using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . The isolation process involves extracting the rhizomes with organic solvents, followed by purification using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant materials. The rhizomes are dried, ground, and subjected to solvent extraction. The extract is then purified using HPLC to obtain pure this compound .

Analyse Chemischer Reaktionen

Chemical Reactions During Processing

Atractylon can undergo several chemical reactions, particularly during the processing of Rhizoma Atractylodis Macrocephalae (RAM). Stir-frying RAM with wheat bran leads to the generation of new this compound derivatives . This process involves thermal processing of cellulose, hemicellulose, and polysaccharides present in both RAM and wheat bran, resulting in the formation of carbonyl compounds like formaldehyde, acetaldehyde, furfural, and 5-hydroxymethylfurfural .

This compound can then undergo electrophilic reactions with these pyrolytic aldehyde products. For instance, this compound can undergo electrophilic addition with RCHO (where R can be hydrogen, methyl, 2-furanyl, or 5-hydroxymethylfuranyl) to produce a carbinol intermediate (A). Under pyrolytic conditions, this carbinol yields electrophilic species (B), which can be added to another molecule of this compound to form an adduct (C). Further deprotonation of the adduct then yields thermally stable adducts .

Newly Generated this compound Derivatives

During the processing of RAM, several new this compound derivatives can be formed. These include ethylidene-bithis compound, furan-2-methanetriyl-bithis compound, and furan-5-methanediyl-2-methanetriyl-trithis compound .

- Ethylidene-bithis compound: This derivative features two this compound moieties linked together through a methine in the ethylidene unit, connecting at C-11 and C-11' .

- Furan-2-methanetriyl-bithis compound: In this compound, the furan ring and two this compound moieties are linked through a methine .

- Furan-5-methanediyl-2-methanetriyl-trithis compound: This derivative consists of three this compound moieties linked through a methine and a methylene to the furan unit .

Besides these, other compounds such as 5-(hydroxymethyl)furfural, 5-(hydroxymethyl)-2-(dimethoxymethyl)furan, 2,3-dihydro-3,5-dihydroxy-6-methyl-4-pyranone, atractylenolide I, atractylenolide II, atractylenolide III, atractylenolide VII, γ-selinene, and selina-4(14),7(11)-dien-8-one can also be isolated from processed RAM .

Antitumor Activity

This compound has demonstrated antitumor activity, making it a subject of interest in cancer research .

Wissenschaftliche Forschungsanwendungen

Glioblastoma Treatment

Recent studies have highlighted the potential of atractylon in inhibiting glioblastoma tumorigenesis. Research demonstrated that this compound induces apoptosis and inhibits the proliferation of glioblastoma cell lines (C6 and DBTRG) by activating SIRT3 signaling pathways. In vivo studies using mouse models showed that treatment with this compound significantly reduced tumor volume and weight compared to control groups.

Key Findings:

- Mechanism : this compound promotes G1 phase cell cycle arrest and apoptosis through downregulation of cyclin D1 and upregulation of pro-apoptotic factors like cleaved caspase-3 .

- In Vivo Study : Mice treated with this compound (20 mg/kg) exhibited a marked decrease in tumor growth after 23 days of administration .

Hepatic Cancer

This compound has also shown promise in treating hepatic cancer. Studies indicated that it inhibits the proliferation of hepatic cancer cells (e.g., HepG2) and promotes apoptosis through mitochondrial pathways.

Key Findings:

- Tumor Volume Reduction : In NOD/SCID mice models, this compound treatment (5-10 mg/kg) resulted in significant reductions in tumor volume over a 15-day period .

- Mechanism : this compound's effects are linked to its ability to induce oxidative stress responses that lead to apoptosis in cancer cells .

Intestinal Cancer

The compound has been investigated for its effects on intestinal cancer cells, showing potential in inhibiting cell proliferation via the PI3K/AKT/mTOR signaling pathway.

Key Findings:

- Cell Proliferation : this compound at concentrations of 15 mg/mL and 30 mg/mL significantly reduced the growth of HT29 intestinal cancer cells, promoting apoptosis as confirmed by TUNEL staining .

Antiviral Activity

This compound exhibits antiviral properties, particularly against influenza A virus (IAV). Studies have shown that it alleviates IAV-induced lung injury through modulation of immune responses.

Key Findings:

- Immune Modulation : this compound treatment (10–40 mg/kg) increased levels of interferon-beta while decreasing pro-inflammatory cytokines such as IL-6 and TNF-α in infected mice .

- Mechanism : The compound activates Toll-like receptor 7 signaling pathways, which play a crucial role in antiviral immunity .

Neuroprotective Effects

This compound has been identified as a dopamine D2 receptor agonist, showing potential neuroprotective effects in models of Parkinson's disease.

Key Findings:

- Motor Function Improvement : In MPTP-induced mouse models, this compound administration improved motor deficits and protected dopaminergic neurons from degeneration .

Summary Table of this compound Applications

Wirkmechanismus

Atractylon exerts its effects through various molecular targets and pathways:

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.

Cytotoxicity: It induces apoptosis in cancer cells by modulating signaling pathways such as the JAK2/STAT3 pathway.

Acaricidal Activity: this compound disrupts the sodium-potassium adenosine triphosphatase activity in mites, leading to their death.

Vergleich Mit ähnlichen Verbindungen

Atractylon wird oft mit anderen Sesquiterpenlactonen wie Atractylenolid I, II und III verglichen:

Atractylenolid I: Zeigt potente entzündungshemmende und organschützende Eigenschaften.

Atractylenolid II: Bekannt für seine Antikrebsaktivitäten.

Atractylenolid III: Zeigt sowohl entzündungshemmende als auch neuroprotektive Aktivitäten.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seines breiten Spektrums an biologischen Aktivitäten, darunter entzündungshemmende, zytotoxische und akarizide Eigenschaften. Seine Fähigkeit, die Natrium-Kalium-Adenosintriphosphatase-Aktivität zu hemmen, unterscheidet es von anderen ähnlichen Verbindungen .

Biologische Aktivität

Atractylon, a sesquiterpene lactone derived from the rhizomes of Atractylodes lancea and Atractylodes chinensis, has garnered significant attention for its diverse biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of this compound's biological activity, focusing on its mechanisms in cancer treatment and antiviral properties, supported by relevant research findings and data.

Overview of this compound

This compound is primarily known for its role in traditional medicine, where it has been used for its anti-inflammatory and digestive properties. Recent studies have expanded its profile to include potent anticancer and antiviral effects.

-

Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines, including hepatic cancer cells such as HepG2 and MHCC97H. The mechanism involves:

- Mitochondrial Pathway Activation : this compound decreases mitochondrial membrane potential (), increases reactive oxygen species (ROS) levels, inhibits anti-apoptotic proteins (Bcl-2), and promotes pro-apoptotic proteins (Bax and cleaved caspase-3) .

- Epithelial-Mesenchymal Transition (EMT) Inhibition : It inhibits migration and invasion by downregulating matrix metalloproteinases (MMP-2 and MMP-9) and blocking EMT processes .

- Inhibition of Cell Proliferation : Studies demonstrate that this compound significantly reduces cell proliferation rates in hepatic cancer cell lines. For instance, in vitro studies showed a marked decrease in the proliferative ability of HepG2 cells following treatment with this compound .

- Regulation of Non-coding RNAs : Recent findings suggest that this compound may regulate specific long non-coding RNAs (lncRNAs), which are implicated in cancer progression. For example, TMPO-AS1 and CCDC183-AS1 were identified as potential targets for therapeutic intervention .

Case Studies

- In Vivo Studies : In animal models, this compound demonstrated significant tumor growth inhibition when administered at doses of 5 and 10 mg/kg via intragastric administration. Tumor volume measurements indicated a substantial reduction compared to control groups .

- Cell Line Studies : Flow cytometry analyses revealed that this compound increased early apoptosis rates in HepG2 cells from 0.22% (control) to 49.9% at 20 µM concentration, while late apoptosis was notably higher in MHCC97H cells treated with this compound .

Antiviral Activity

This compound also exhibits antiviral properties, particularly against influenza A virus (IAV).

- Protective Effects Against IAV : In vivo studies indicated that this compound could significantly mitigate lung injury caused by IAV infection, as evidenced by reduced lung indexes and histological improvements post-treatment .

- Mechanism of Action : The antiviral effects are attributed to the modulation of immune responses and direct inhibition of viral replication pathways. This compound's ability to alter intracellular pH levels may hinder viral entry and fusion processes .

Comparative Data Table

Eigenschaften

IUPAC Name |

(4aS,8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h9,13H,1,4-8H2,2-3H3/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPSVDGIQAOBAD-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1CC3C(=C)CCCC3(C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1C[C@H]3C(=C)CCC[C@@]3(C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220170 | |

| Record name | Atractylon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6989-21-5 | |

| Record name | Atractylon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6989-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atractylon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006989215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atractylon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for Atractylon?

A1: this compound possesses the molecular formula C15H20O, with a molecular weight of 216.32 g/mol. Spectroscopically, it exhibits characteristic peaks in infrared (IR) spectra that distinguish it from related compounds. []

Q2: What is the structure of this compound?

A2: this compound features a unique bicyclic structure with a furan ring, as elucidated by Yosioka and colleagues. [] The presence of this furan ring is crucial for its biological activity. []

Q3: How does this compound exert its anti-cancer effects?

A3: Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including hepatic, intestinal, and glioblastoma cells. [, , ] This effect is linked to cell cycle arrest, induction of apoptosis, and suppression of metastasis. [, , ] Specifically, this compound has been shown to increase ROS levels, reduce mitochondrial membrane potential, and modulate the expression of Bcl-2 family proteins, leading to apoptosis via the mitochondrial pathway. []

Q4: What is the role of SIRT3 in mediating this compound's anti-tumorigenic effects?

A4: Studies have demonstrated that this compound can upregulate the expression of SIRT3, a tumor suppressor protein. [] Inhibiting SIRT3 using a selective inhibitor partially reversed the anti-proliferative and anti-migratory effects of this compound on glioblastoma cells, suggesting SIRT3 plays a crucial role in mediating these effects. []

Q5: Does this compound affect the PI3K/AKT/mTOR signaling pathway?

A5: Yes, research on intestinal cancer cells revealed that this compound significantly suppressed the PI3K/AKT/mTOR signaling pathway, contributing to its inhibitory effects on cell proliferation and promotion of apoptosis. []

Q6: How does this compound impact inflammatory processes?

A6: this compound exhibits potent anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines like NO, TNF-α, and IL-6, while increasing the levels of anti-inflammatory cytokines like IL-10 and IFN-β. [, , ]

Q7: Can this compound alleviate sleep-disordered breathing (SDB)-induced cognitive dysfunction?

A7: Research using a chronic intermittent hypoxia (CIH) model, mimicking SDB, showed that this compound treatment improved cognitive function and reduced inflammation in the hippocampus by modulating microglial activation and promoting SIRT3 expression. []

Q8: What are the potential therapeutic applications of this compound?

A8: The diverse biological activities of this compound suggest its potential in various therapeutic areas, including:

- Cancer: As an anti-cancer agent for hepatic, intestinal, and glioblastoma cancers. [, , ]

- Inflammatory diseases: As an anti-inflammatory agent for conditions characterized by excessive inflammation. [, , ]

- Neurological disorders: As a neuroprotective agent for conditions like SDB-induced cognitive dysfunction. []

Q9: What is the potential of this compound as an antiviral agent?

A9: In vitro and in vivo studies demonstrated that this compound possesses antiviral activity against influenza A virus (IAV), attenuating IAV-induced lung injury potentially through modulation of the TLR7 signaling pathway. []

Q10: Can this compound be used as a house dust mite control agent?

A10: this compound exhibits acaricidal activity against house dust mite species. It demonstrates toxicity in both fabric-circle residual contact and vapor-phase bioassays, suggesting its potential as a fumigant. []

Q11: How does processing affect the stability and biological activity of this compound?

A11: Studies indicate that traditional processing methods, such as stir-frying, can alter the chemical composition and biological activity of this compound. Specifically, processing can lead to the degradation of this compound into other compounds like Atractylenolide II and III. [, ]

Q12: How does the choice of excipient impact the stability of formulations containing this compound?

A12: Research highlights the importance of careful excipient selection when formulating with this compound. Certain excipients like lactose and Emcompressa showed potential interactions with this compound and other active components, potentially impacting the stability of the final product. []

Q13: What analytical techniques are commonly employed for the characterization and quantification of this compound?

A13: Various analytical methods have been developed and validated for the analysis of this compound, including:

- Gas chromatography-mass spectrometry (GC-MS): For identifying and quantifying this compound and other volatile components in essential oils. [, , , , ]

- High-performance liquid chromatography (HPLC): For separating, identifying, and quantifying this compound and related compounds in plant extracts and formulations. [, , , , ]

- Microbore liquid chromatography (microbore LC): Offers a more sensitive and efficient alternative to conventional HPLC for analyzing this compound and related compounds. []

- Quantitative analysis of multi-components with a single marker (QAMS): This technique utilizes the relative correction factor (RCF) of this compound relative to a single marker compound (e.g., β-eudesmol) for simultaneous determination of multiple sesquiterpenoids in Atractylodes rhizome using GC. []

Q14: How does geographic origin influence the chemical profile of this compound-containing essential oils?

A14: Research utilizing GC-MS and chemometric analysis revealed significant variations in the chemical profiles of this compound-containing essential oils obtained from different geographical locations. This variation allows for the identification of distinct chemotypes and geographical origin authentication. [, ]

Q15: What are the knowledge gaps and future research directions for this compound?

A15: Despite promising research, there are several areas warranting further investigation:

- Detailed structure-activity relationship (SAR) studies: To optimize the biological activity and therapeutic potential of this compound derivatives. []

- Comprehensive in vivo studies: To fully elucidate the pharmacokinetics, pharmacodynamics, and safety profile of this compound. []

- Clinical trials: To evaluate the efficacy and safety of this compound in humans for specific therapeutic indications. []

- Formulation optimization: To improve the stability, solubility, and bioavailability of this compound for enhanced therapeutic applications. []

- Investigation of resistance mechanisms: Understanding potential resistance mechanisms and strategies to overcome them. []

- Assessment of environmental impact: Evaluating the ecotoxicological effects and developing sustainable practices for this compound production and use. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.